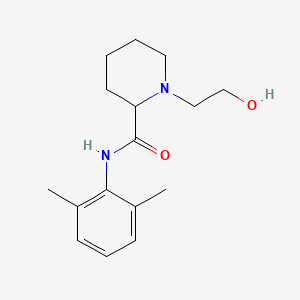

Droxicainide

Description

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-1-(2-hydroxyethyl)piperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-12-6-5-7-13(2)15(12)17-16(20)14-8-3-4-9-18(14)10-11-19/h5-7,14,19H,3-4,8-11H2,1-2H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVASAXNGHUPVJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20999644 | |

| Record name | N-(2,6-Dimethylphenyl)-1-(2-hydroxyethyl)piperidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20999644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78289-26-6 | |

| Record name | Droxicainide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078289266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,6-Dimethylphenyl)-1-(2-hydroxyethyl)piperidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20999644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DROXICAINIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6W196LMV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Droxicainide's Mechanism of Action on Cardiac Myocytes: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Droxicainide is an antiarrhythmic agent with local anesthetic properties, demonstrating a pharmacological profile similar to that of lidocaine.[1] Clinical and preclinical evidence indicates its efficacy in the management of ventricular arrhythmias.[2] While detailed in-vitro electrophysiological studies specifically on this compound are not extensively available in the public domain, its classification as a lidocaine-like compound provides a strong basis for understanding its mechanism of action on cardiac myocytes. This guide synthesizes the available information on this compound and extrapolates its likely molecular interactions based on its therapeutic class. The primary mechanism of action is believed to be the blockade of voltage-gated sodium channels, a hallmark of Class Ib antiarrhythmic drugs.

Introduction

This compound, a structural analog of lidocaine, has been investigated for its antiarrhythmic and local anesthetic effects.[1] Studies have shown it to be effective in suppressing ventricular arrhythmias, with a potentially wider margin of safety compared to lidocaine.[2] Understanding the precise mechanism of action of this compound at the cellular level is crucial for its optimal clinical application and for the development of novel antiarrhythmic therapies. This document provides a comprehensive overview of the presumed mechanism of action of this compound on cardiac myocytes, focusing on its interaction with key ion channels that govern cardiac electrophysiology.

Core Mechanism of Action: Sodium Channel Blockade

As a Class Ib antiarrhythmic agent, the principal mechanism of action of this compound is the blockade of voltage-gated sodium channels (Nav1.5) in cardiac myocytes.

State-Dependent Blockade

Class Ib agents like lidocaine, and presumably this compound, exhibit a state-dependent affinity for the sodium channel. They have a higher affinity for the open and inactivated states of the channel compared to the resting state. This "use-dependent" or "phasic" block is a key characteristic, meaning the degree of blockade increases with the frequency of channel activation, such as during tachycardia.

Effects on the Cardiac Action Potential

The blockade of the fast sodium current (INa) by this compound is expected to have the following effects on the cardiac action potential:

-

Decreased Rate of Depolarization (Phase 0): By inhibiting the rapid influx of sodium ions, this compound would decrease the maximum upstroke velocity (Vmax) of the action potential.

-

Shortened Action Potential Duration (APD): A characteristic feature of Class Ib antiarrhythmics is the shortening of the action potential duration. This is thought to be due to an increased potassium efflux during the repolarization phase.

-

Prolonged Effective Refractory Period (ERP): While shortening the APD, this compound likely prolongs the effective refractory period relative to the action potential duration, a key factor in its antiarrhythmic effect by preventing premature excitations.

Quantitative Data Summary (Inferred)

While specific experimental data for this compound is not available in the reviewed literature, the following table summarizes the expected quantitative effects based on its classification as a Class Ib antiarrhythmic, with lidocaine as a reference.

| Parameter | Expected Effect of this compound | Reference (Lidocaine) |

| Sodium Channel (Nav1.5) Blockade | ||

| IC50 (Resting State) | High µM to low mM range | ~1-2 mM |

| IC50 (Inactivated State) | Low to mid µM range | ~10-50 µM |

| Action Potential Parameters | ||

| Vmax (Phase 0) | Decrease | Significant Decrease |

| Action Potential Duration (APD) | Shortening | Shortening |

| Effective Refractory Period (ERP) | Prolongation relative to APD | Prolongation relative to APD |

| Potassium Channel Effects (e.g., hERG) | ||

| IC50 | Likely high µM to mM (low potency) | Generally low potency |

| Calcium Channel Effects (L-type) | ||

| IC50 | Likely high µM to mM (low potency) | Generally low potency |

Note: The values for this compound are inferred and require experimental validation.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in Cardiac Myocytes

The following diagram illustrates the proposed signaling pathway for this compound's action on a cardiac myocyte.

Caption: Proposed mechanism of this compound on cardiac myocyte ion channels.

Experimental Workflow for Characterizing this compound's Electrophysiological Effects

A standard experimental workflow to determine the precise mechanism of action of this compound would involve patch-clamp electrophysiology on isolated cardiac myocytes.

References

Droxicainide: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Droxicainide, also known by its developmental code AL-S-1249, is a pharmaceutical agent with notable local anesthetic and antiarrhythmic properties. This technical guide provides a comprehensive overview of the available scientific information regarding the discovery and synthesis of this compound. It includes a detailed, albeit partially inferred, synthesis pathway, experimental protocols for its pharmacological evaluation, and a summary of key quantitative data. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery and Development

While specific details regarding the initial discovery of this compound, including the lead scientists and the institution responsible, are not extensively documented in readily available literature, its pharmacological profile was first detailed in the 1980s. The compound was identified as a promising analogue of lidocaine, exhibiting a comparable efficacy profile with a potentially improved safety margin.

Pharmacological studies have demonstrated that this compound is equipotent to lidocaine in suppressing ouabain-induced arrhythmias in animal models.[1] Furthermore, it produces a similar degree of sensory anesthesia.[1] A key distinguishing feature highlighted in early research is its reduced local tissue irritation and lower systemic toxicity compared to lidocaine, suggesting a favorable therapeutic index.[1]

Chemical Synthesis Pathway

The chemical synthesis of this compound, N-(2,6-dimethylphenyl)-1-(2-hydroxyethyl)-2-piperidinecarboxamide, can be conceptualized as a multi-step process. A key intermediate, N-(2,6-dimethylphenyl)-2-piperidinecarboxamide, is synthesized first, followed by the addition of the N-(2-hydroxyethyl) group. A patented method for the synthesis of the core intermediate provides a foundation for the overall pathway.

Synthesis of N-(2,6-dimethylphenyl)-2-piperidinecarboxamide

A method for synthesizing the intermediate N-(2,6-dimethylphenyl)-2-piperidinecarboxamide has been described in the patent literature.[2] This process involves the amidation of a 2-piperidinecarboxylic acid derivative with 2,6-dimethylaniline.

The synthesis commences with the salting of 2-piperidinecarboxylic acid with concentrated hydrochloric acid, followed by reflux and division under reduced pressure.[2] The resulting acid chloride is then subjected to amidation with 2,6-dimethylaniline. Neutralization with an alkali yields the desired intermediate. This process boasts a product yield of over 85% and a melting point of 118-120°C.

N-alkylation to Yield this compound

The final step in the synthesis of this compound is the N-alkylation of the piperidine ring of the intermediate with a 2-hydroxyethyl group. While a specific patent for this final step for this compound was not identified, this transformation can be achieved through standard organic chemistry procedures. A common method for such an N-alkylation is the reaction of the secondary amine on the piperidine ring with 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) in the presence of a base to neutralize the resulting hydrohalic acid.

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

The pharmacological evaluation of this compound has been described in comparative studies with lidocaine. The following protocols are based on these published methodologies.

Antiarrhythmic Activity: Ouabain-Induced Arrhythmia in Guinea Pigs

This protocol assesses the efficacy of a compound in suppressing ventricular arrhythmias induced by a cardiac glycoside.

Figure 2: Workflow for evaluating antiarrhythmic activity.

Methodology:

-

Guinea pigs are anesthetized with pentobarbital.

-

The test compound (this compound or Lidocaine) is administered intravenously.

-

Arrhythmias are induced by the intravenous infusion of ouabain.

-

Electrocardiogram (ECG) is continuously monitored to observe the onset and duration of arrhythmias.

-

The ability of the test compound to suppress or prevent the ouabain-induced arrhythmias is evaluated.

Local Anesthetic Activity

This method evaluates the sensory anesthetic effect of a compound when administered locally.

Methodology:

-

The hair on the back of guinea pigs is clipped.

-

The test compound is administered intradermally to create a wheal.

-

The area of the wheal is periodically stimulated (e.g., with a pinprick) to assess the presence or absence of a cutaneous reflex.

-

The onset and duration of the anesthetic effect are recorded.

This protocol assesses the ability of a compound to block motor and sensory nerve function.

Methodology:

-

The test compound is injected in proximity to the sciatic nerve in rats.

-

Motor function is assessed by observing for signs of paralysis or paresis of the injected limb.

-

Sensory function is evaluated by applying a noxious stimulus (e.g., tail pinch) to the paw of the injected limb and observing the withdrawal reflex.

-

The onset, duration, and extent of the nerve block are recorded.

Figure 3: Workflow for evaluating local anesthetic activity.

Quantitative Data

The following tables summarize the key quantitative findings from comparative pharmacological studies of this compound and Lidocaine.

Table 1: Antiarrhythmic Activity

| Parameter | This compound | Lidocaine | Reference |

| Potency (Ouabain-induced arrhythmia) | Equipotent | Equipotent | |

| Duration of Action | Same | Same |

Table 2: Local Anesthetic Activity

| Test | This compound | Lidocaine | Reference |

| Intradermal Anesthesia (Guinea Pig) | Generally Equivalent | Generally Equivalent | |

| Corneal Anesthesia (Rabbit) | Generally Equivalent | Generally Equivalent | |

| Sciatic Nerve Block (Rat) | Generally Equivalent | Generally Equivalent |

Table 3: Toxicity

| Parameter | This compound | Lidocaine | Reference |

| Local Tissue Irritation (Rabbit) | Less Irritation | More Irritation | |

| LD50 (IV, unanesthetized mice) | Consistently Higher | Consistently Lower | |

| LD50 (IV, anesthetized rats) | Consistently Higher | Consistently Lower |

Conclusion

This compound is a promising local anesthetic and antiarrhythmic agent with a pharmacological profile comparable to that of lidocaine but with a potentially superior safety profile. The synthesis of its core intermediate is well-documented, and the final synthesis step can be achieved through standard chemical transformations. The experimental protocols for its pharmacological evaluation are established and provide a basis for further research and development. This technical guide consolidates the available information on this compound, offering a valuable resource for the scientific community. Further investigation into its discovery and development history would provide a more complete understanding of this interesting molecule.

References

Droxicainide: A Technical Overview of a Class I Antiarrhythmic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Droxicainide, with the IUPAC name N-(2,6-dimethylphenyl)-1-(2-hydroxyethyl)piperidine-2-carboxamide, is a potent local anesthetic and Class I antiarrhythmic agent.[1] Structurally similar to lidocaine, it exhibits comparable efficacy in suppressing ventricular arrhythmias with a potentially improved safety profile, demonstrating lower systemic toxicity in preclinical studies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, mechanism of action, and relevant experimental data for this compound.

Chemical Structure and Properties

This compound is a tertiary amine with a chiral center at the 2-position of the piperidine ring. Its chemical structure combines a substituted aromatic amide with a piperidine heterocycle, a feature common to many local anesthetics and antiarrhythmic drugs.

Chemical Identifiers:

-

Molecular Formula: C₁₆H₂₄N₂O₂

-

Molecular Weight: 276.38 g/mol

-

CAS Number: 78289-26-6

-

SMILES: CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2CCO

-

InChI Key: NVASAXNGHUPVJX-UHFFFAOYSA-N

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₄N₂O₂ | PubChem |

| Molecular Weight | 276.38 g/mol | PubChem |

| Predicted XlogP | 2.7 | PubChem |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

Table 1: Physicochemical Properties of this compound

Synthesis

A potential synthetic route for a closely related analog, 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide, has been described and may be adaptable for the synthesis of this compound. The process involves the reaction of 2-piperidinecarboxylic acid with 2,6-dimethylaniline.[2] A generalized workflow for this synthesis is depicted in Figure 1.

Figure 1: Generalized synthesis workflow for a this compound analog.

Mechanism of Action: Sodium Channel Blockade

As a Class I antiarrhythmic agent, the primary mechanism of action of this compound is the blockade of voltage-gated sodium channels in the cardiac cell membrane.[3][4] This action reduces the influx of sodium ions during phase 0 of the cardiac action potential, leading to a decrease in the rate of depolarization and the speed of conduction. The logical relationship of this mechanism is illustrated in Figure 2.

Figure 2: Signaling pathway for this compound's antiarrhythmic effect.

Preclinical Pharmacology

Preclinical studies have demonstrated the antiarrhythmic and local anesthetic properties of this compound, often in comparison to lidocaine.

In Vivo Efficacy

In a study utilizing a canine model of myocardial infarction, this compound was shown to be effective in reducing the size of the necrotic area. The experimental workflow for such a study is outlined in Figure 3.

Figure 3: Experimental workflow for in vivo canine myocardial infarction study.

Electrophysiological Effects

Studies on isolated rat hearts have been instrumental in elucidating the electrophysiological effects of this compound. A general protocol for such an ex vivo study is presented below.

Experimental Protocol: Isolated Rat Heart Electrophysiology

-

Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300 g) with an appropriate anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.).

-

Heart Isolation: Perform a thoracotomy and rapidly excise the heart. Immediately place the heart in ice-cold, oxygenated Krebs-Henseleit buffer.

-

Langendorff Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus. Perfuse with Krebs-Henseleit buffer at a constant pressure and temperature (37°C).

-

Electrode Placement: Place recording electrodes on the epicardial surface of the atria and ventricles to record electrograms.

-

Baseline Recordings: Record baseline electrophysiological parameters, including heart rate, atrioventricular (AV) conduction time, and ventricular effective refractory period (VERP).

-

Drug Perfusion: Perfuse the heart with Krebs-Henseleit buffer containing this compound at various concentrations.

-

Data Acquisition and Analysis: Record changes in electrophysiological parameters at each drug concentration. Analyze the data to determine the effects of this compound on cardiac conduction and refractoriness.

Toxicity

Acute toxicity studies in mice and rats have indicated that this compound has a higher LD₅₀ compared to lidocaine, suggesting a wider therapeutic window.[1] A summary of the available comparative toxicity data is provided in Table 2.

| Species | Route of Administration | This compound LD₅₀ | Lidocaine LD₅₀ |

| Mouse | Intravenous | Higher | Lower |

| Rat | Intravenous | Higher | Lower |

Table 2: Comparative Acute Toxicity of this compound and Lidocaine

Conclusion

This compound is a promising Class I antiarrhythmic agent with a pharmacological profile similar to lidocaine but with potentially lower toxicity. Its mechanism of action via sodium channel blockade is well-established for this class of drugs. Further research is warranted to fully elucidate its clinical potential, including detailed pharmacokinetic and pharmacodynamic studies in humans, as well as investigations into its effects on specific sodium channel subtypes. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals interested in advancing the study of this compound.

References

- 1. Pharmacological studies on this compound, a new antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN102558030A - Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide - Google Patents [patents.google.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Sodium channel blocker - Wikipedia [en.wikipedia.org]

Pharmacological Profile of Droxicainide: A Technical Guide

References

- 1. Pharmacological studies on this compound, a new antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sodium Channel Molecular Conformations and Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physiology, Sodium Channels - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

Droxicainide's Effects on Sinoatrial Node Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the known and potential effects of droxicainide, a Class Ib antiarrhythmic agent, on the excitability of the sinoatrial (SA) node. Due to the limited availability of direct research on this compound's impact on the SA node, this paper leverages extensive data from its close analog, lidocaine, to infer potential mechanisms and electrophysiological consequences. This guide summarizes quantitative data from key studies, details relevant experimental protocols, and presents signaling pathways and experimental workflows through structured diagrams to support further research and development in the field of cardiac electrophysiology.

Introduction to this compound

This compound is classified as a Class I antiarrhythmic drug, specifically a Class Ib agent according to the Vaughan Williams classification.[1][2][3] This classification indicates that its primary mechanism of action is the blockade of fast sodium channels (INa) in cardiac myocytes.[2] Class Ib agents are characterized by their rapid association and dissociation from the sodium channel, which results in a more pronounced effect at higher heart rates (use-dependence) and a minimal effect on the action potential duration.[4]

Studies have shown that this compound possesses antiarrhythmic and local anesthetic properties that are quantitatively similar to lidocaine. However, it has been reported to have a wider margin of safety, with a higher therapeutic index. While its efficacy in suppressing ventricular arrhythmias has been documented, its specific effects on the primary pacemaker of the heart, the sinoatrial node, are not well-elucidated. One study in unanesthetized dogs found that low cumulative doses of this compound did not produce significant changes in the sinus rate.

Inferred Effects on Sinoatrial Node Excitability via Lidocaine Analogy

Given the structural and functional similarities between this compound and lidocaine, the extensive body of research on lidocaine's effects on the SA node provides a valuable framework for understanding the potential actions of this compound. It is important to note that while this analogy is instructive, direct experimental verification for this compound is necessary.

Electrophysiological Parameters

The effects of lidocaine on the sinoatrial node have been observed to vary, often depending on the underlying health of the nodal tissue.

Table 1: Effects of Lidocaine on Sinoatrial Node Electrophysiology in Humans

| Parameter | Condition | Control | Lidocaine | P-value | Citation |

| Sinus Cycle Length (ms) | Normal Sinus Node | 810 ± 34.3 | 774 ± 34.3 | < 0.001 | |

| Sinus Node Dysfunction | 1061 ± 67.6 | 1016 ± 64.5 | < 0.025 | ||

| Sinus Recovery Time (ms) | Normal Sinus Node | 1027 ± 49.4 | 1026 ± 52.5 | NS | |

| Sinus Node Dysfunction | 1269 ± 97.7 | 1170 ± 73.8 | < 0.05 | ||

| Sinoatrial Conduction Time (ms) | Normal Sinus Node | 87 ± 9.5 | 90 ± 9.2 | NS | |

| Sinus Node Dysfunction | 80 ± 10.3 | 96 ± 10.2 | < 0.001 |

Data are presented as mean ± SEM. NS = Not Significant.

Table 2: Effects of Lidocaine on Canine Sinoatrial Node Action Potential

| Parameter | Effect of Lidocaine (10-300 µg) | Citation |

| Cycle Length | Prolonged | |

| Action Potential Duration | Prolonged | |

| Rate of Phase 4 Depolarization | Decreased | |

| Action Potential Amplitude | Decreased | |

| Threshold Potential | Shifted to a more depolarized value | |

| Maximal Diastolic Potential | Shifted to a more depolarized value |

In human studies, lidocaine has been shown to shorten the sinus cycle length in individuals with both normal and dysfunctional sinus nodes. However, it appears to depress the tissue surrounding the node (perinodal tissue) primarily in patients with sinus node dysfunction, as evidenced by a significant increase in the sinoatrial conduction time. In isolated canine SA node preparations, lidocaine demonstrated a more direct depressant effect, prolonging the cycle length and decreasing the rate of diastolic (phase 4) depolarization.

Experimental Protocols

The following methodologies are compiled from studies on this compound and lidocaine to provide a comprehensive overview of relevant experimental designs.

In Vivo Canine Model for Antiarrhythmic Efficacy

-

Animal Model: Unanesthetized dogs with ventricular tachycardia induced by two-stage ligation of the left anterior descending coronary artery.

-

Drug Administration: Continuous intravenous infusion of this compound hydrochloride or lidocaine hydrochloride at a rate of 0.5 mg/kg/min until the onset of convulsions.

-

Monitoring: Continuous monitoring of electrocardiogram (ECG) for sinus rate, PR interval, and QRS duration. Arterial and central venous pressures, as well as respiratory rate, are also monitored.

Isolated Perfused Canine Sinoatrial Node Preparation

-

Tissue Preparation: The right atrium is isolated from puppies and the dorsal right atrial artery is cannulated for perfusion with oxygenated Tyrode solution.

-

Electrophysiological Recording: Intracellular action potentials from the sinus nodal area are recorded using conventional microelectrode techniques. Atrial contraction is recorded simultaneously.

Human Electrophysiological Studies

-

Patient Population: Patients with and without documented sinoatrial dysfunction.

-

Procedure: Intracardiac electrophysiological studies are performed before and after intravenous administration of lidocaine.

-

Measurements: Sinus cycle length, sinus node recovery time (by overdrive pacing), and sinoatrial conduction time are measured. Atrial effective and functional refractory periods are also assessed.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in a Sinoatrial Node Cell

Caption: Proposed mechanism of this compound on SA node cell excitability.

Experimental Workflow for Assessing this compound's Effects on the Sinoatrial Node

Caption: Workflow for in vitro electrophysiological study of this compound.

Conclusion

While direct evidence for the effects of this compound on sinoatrial node excitability is sparse, its classification as a Class Ib antiarrhythmic and its similarity to lidocaine suggest a primary mechanism involving the blockade of fast sodium channels. The data from lidocaine studies indicate that the effects on the SA node can be complex, potentially leading to either an increase or decrease in firing rate depending on the experimental model and the health of the cardiac tissue. The depressant effects on perinodal tissue in dysfunctional nodes highlight a potential area of concern and a target for further investigation with this compound. The experimental protocols and diagrams provided in this guide offer a framework for designing and interpreting future studies aimed at fully characterizing the electrophysiological profile of this compound on the sinoatrial node. Such research is crucial for a comprehensive understanding of its clinical utility and safety profile.

References

In Vitro Characterization of Droxicainide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific quantitative in vitro data for Droxicainide. This guide summarizes the known qualitative information about this compound and provides a comprehensive overview of the standard in vitro characterization pipeline for a putative Class Ib antiarrhythmic agent, using illustrative examples and protocols based on well-characterized drugs of the same class, such as lidocaine.

Introduction to this compound

This compound (DL-N-(2-hydroxyethyl)-pipecolinyl-2,6-dimethylanilide) is an antiarrhythmic agent with local anesthetic properties.[1] Early preclinical studies have shown that its antiarrhythmic and local anesthetic effects are quantitatively similar to those of lidocaine.[1] Notably, in animal models, this compound demonstrated a more favorable safety profile than lidocaine, with less local tissue irritation and consistently higher LD50 values, indicating lower systemic toxicity.[1] In studies on ouabain-induced arrhythmias in guinea pigs, this compound was found to be equipotent to lidocaine with a similar duration of action.[1]

Based on its structural similarity to lidocaine and its comparable antiarrhythmic and local anesthetic effects, this compound is classified as a putative Class Ib antiarrhythmic agent according to the Vaughan Williams classification.[1] The primary mechanism of action for Class Ib agents is the blockade of voltage-gated sodium channels (Nav) in their open and inactivated states, with rapid association and dissociation kinetics. This results in a shortening of the action potential duration (APD) in normal cardiac tissue.

Core In Vitro Characterization of a Putative Class Ib Antiarrhythmic Agent

The in vitro characterization of a compound like this compound is crucial to elucidate its precise mechanism of action, potency, and potential cardiac liabilities. This involves a series of electrophysiological and pharmacological assays.

Electrophysiological Assessment of Ion Channel Activity

The gold-standard technique for assessing the effect of a compound on ion channel function is patch-clamp electrophysiology . This can be performed using manual or automated systems on various cell preparations, including isolated primary cardiomyocytes or stable cell lines expressing specific human ion channels.

As a putative Class Ib agent, the primary target of this compound is the cardiac sodium channel, Nav1.5. The characterization of Nav1.5 blockade involves determining the tonic and use-dependent block.

Experimental Protocol: Whole-Cell Patch-Clamp for Nav1.5 Current Inhibition

-

Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.5 channel are cultured and prepared for electrophysiological recording.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with CsOH).

-

-

Voltage-Clamp Protocol:

-

Cells are held at a holding potential of -120 mV.

-

To assess tonic block , depolarizing pulses to -20 mV for 20 ms are applied at a low frequency (e.g., 0.1 Hz) before and after the application of this compound at various concentrations.

-

To evaluate use-dependent block , a train of depolarizing pulses to -20 mV for 20 ms is applied at a higher frequency (e.g., 1 Hz or 2 Hz). The progressive decrease in the peak sodium current during the pulse train indicates use-dependent inhibition.

-

-

Data Analysis: The peak inward sodium current is measured for each pulse. The percentage of block is calculated relative to the control (before drug application). The half-maximal inhibitory concentration (IC50) is determined by fitting the concentration-response data to the Hill equation.

Illustrative Data Presentation:

| Parameter | Illustrative Value for a Class Ib Agent |

| Tonic Block IC50 (at 0.1 Hz) | 50 - 150 µM |

| Use-Dependent Block IC50 (at 2 Hz) | 10 - 30 µM |

This table presents hypothetical data for a typical Class Ib antiarrhythmic and does not represent actual data for this compound.

Assessment of a compound's effect on the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component of cardiac safety pharmacology. Inhibition of hERG can lead to a prolongation of the QT interval and an increased risk of Torsades de Pointes (TdP).

Experimental Protocol: Whole-Cell Patch-Clamp for hERG (Kv11.1) Current Inhibition

-

Cell Preparation: HEK293 cells stably expressing the human hERG channel are used.

-

Solutions:

-

External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

-

-

Voltage-Clamp Protocol:

-

Cells are held at -80 mV.

-

A depolarizing pulse to +20 mV for 2 seconds is applied to activate and then inactivate the hERG channels.

-

The membrane is then repolarized to -50 mV for 2 seconds to elicit the characteristic hERG tail current. This protocol is repeated at a steady rate (e.g., every 10-15 seconds).

-

-

Data Analysis: The peak of the repolarizing tail current at -50 mV is measured before and after the application of this compound. The IC50 value is calculated from the concentration-response curve.

Illustrative Data Presentation:

| Parameter | Illustrative Value for a Class Ib Agent |

| hERG Block IC50 | > 30 µM |

This table presents hypothetical data for a typical Class Ib antiarrhythmic and does not represent actual data for this compound. Class Ib agents generally have a low affinity for hERG channels.

The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative recommends evaluating the effects of a new drug on a broader panel of cardiac ion channels to better predict proarrhythmic risk. This includes:

-

Calcium Channel (Cav1.2): L-type calcium channel.

-

Late Sodium Channel (Late INa): Persistent sodium current.

-

Other Potassium Channels: KvLQT1/minK (IKs), Kv4.3 (Ito), Kir2.1 (IK1).

The experimental protocols for these channels are similar to those described above, using specific cell lines and tailored voltage-clamp protocols to isolate and measure the current of interest.

Illustrative Multi-Ion Channel Profile for a Class Ib Agent:

| Ion Channel | Current | Illustrative IC50 |

| Nav1.5 (peak) | INa | 15 µM (Use-dependent) |

| Nav1.5 (late) | INa,L | 5 µM |

| hERG (Kv11.1) | IKr | > 50 µM |

| Cav1.2 | ICa,L | > 100 µM |

| KvLQT1/minK | IKs | > 100 µM |

This table presents hypothetical data for a typical Class Ib antiarrhythmic and does not represent actual data for this compound.

Effect on Cardiac Action Potential

The integrated effect of a compound on multiple ion channels is reflected in its modulation of the cardiac action potential. This is typically studied in isolated cardiac preparations.

Experimental Protocol: Action Potential Recording in Isolated Cardiomyocytes or Purkinje Fibers

-

Tissue Preparation: Ventricular papillary muscles or Purkinje fibers are dissected from animal hearts (e.g., rabbit, guinea pig, or dog).

-

Experimental Setup: The tissue is placed in a bath and superfused with oxygenated Tyrode's solution at a physiological temperature (37°C). The preparation is stimulated at a constant frequency (e.g., 1 Hz).

-

Recording: Sharp microelectrodes filled with 3 M KCl are used to impale the cells and record the transmembrane action potentials.

-

Data Analysis: Several action potential parameters are measured before and after drug application:

-

Resting Membrane Potential (RMP)

-

Action Potential Amplitude (APA)

-

Maximum upstroke velocity (Vmax or dV/dtmax)

-

Action Potential Duration at 50% and 90% repolarization (APD50 and APD90)

-

Effective Refractory Period (ERP)

-

Illustrative Effects of a Class Ib Agent on Cardiac Action Potential:

| Parameter | Expected Effect |

| Vmax | Decrease |

| APD50 | Decrease |

| APD90 | Decrease |

| ERP | Decrease |

| ERP/APD Ratio | Increase |

This table presents the expected qualitative effects of a typical Class Ib antiarrhythmic and does not represent actual data for this compound.

Visualizations

Signaling Pathway of a Class Ib Antiarrhythmic

Caption: Mechanism of action for a Class Ib antiarrhythmic agent like this compound.

Experimental Workflow for IC50 Determination using Patch-Clamp

Caption: Workflow for determining the IC50 of a compound on an ion channel.

Conclusion

References

Preliminary Studies on the Anesthetic Properties of Droxicainide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the initial research into the anesthetic properties of Droxicainide, a compound also investigated for its antiarrhythmic effects. This document synthesizes the available quantitative and qualitative data, details experimental methodologies from foundational studies, and illustrates the presumed mechanism of action based on its classification as a local anesthetic.

Quantitative Data Summary

The primary preliminary research on this compound directly compared its anesthetic and toxicological profile to that of Lidocaine. The key quantitative findings from these studies are summarized below for comparative analysis.

Table 1: Comparative Anesthetic Efficacy of this compound and Lidocaine

| Parameter | This compound | Lidocaine | Animal Model |

| Sensory Anesthesia | Generally Equivalent | Generally Equivalent | Guinea Pig (intradermal), Rabbit (corneal) |

| Motor and Sensory Block | Generally Equivalent | Generally Equivalent | Rat (sciatic nerve) |

| Antiarrhythmic Potency | Equipotent | Equipotent | Guinea Pig (ouabain-induced arrhythmia) |

| Duration of Antiarrhythmic Action | Same | Same | Guinea Pig (ouabain-induced arrhythmia) |

Table 2: Comparative Acute Toxicity of this compound and Lidocaine

| Parameter (LD50) | This compound | Lidocaine | Animal Model |

| Intravenous Administration | Consistently Higher | Consistently Lower | Mouse (unanesthetized) |

| Intravenous Administration | Consistently Higher | Consistently Lower | Rat (unanesthetized and pentobarbital-anesthetized) |

| Local Tissue Irritation | Less Irritation | More Irritation | Rabbit (intradermal) |

Experimental Protocols

The following methodologies were employed in the initial pharmacological studies to assess the anesthetic and toxicological properties of this compound.

Sensory Anesthesia Assessment (Guinea Pig and Rabbit)

-

Objective: To evaluate the local anesthetic efficacy on sensory nerves.

-

Methodology:

-

Intradermal Administration (Guinea Pig): A solution of this compound or Lidocaine was administered intradermally into the backs of guinea pigs. The anesthetic effect was assessed by observing the response to a standardized stimulus (e.g., pinprick) in the wheal area at predefined time intervals.

-

Corneal Application (Rabbit): A solution of this compound or Lidocaine was applied to the cornea of rabbits. The anesthetic effect was determined by the absence of the corneal reflex (blinking) upon stimulation with a fine probe (e.g., a von Frey filament).

-

Motor and Sensory Function Block (Rat)

-

Objective: To assess the nerve blocking capability of this compound on both motor and sensory functions.

-

Methodology:

-

This compound or Lidocaine was injected in proximity to the sciatic nerve in rats.

-

Sensory block was evaluated by assessing the response to a noxious stimulus (e.g., tail pinch or pinprick) in the dermatome of the sciatic nerve.

-

Motor block was determined by observing the degree of motor impairment in the corresponding limb.

-

Antiarrhythmic Action Assessment (Guinea Pig)

-

Objective: To compare the antiarrhythmic efficacy of this compound and Lidocaine.

-

Methodology:

-

Guinea pigs were anesthetized with pentobarbital.

-

Cardiac arrhythmias were induced by the administration of ouabain.

-

This compound or Lidocaine was administered intravenously to determine the dose required to suppress the arrhythmia and the duration of this effect.

-

Acute Systemic and Local Toxicity

-

Objective: To determine and compare the lethal dose (LD50) and local tissue irritation of this compound and Lidocaine.

-

Methodology:

-

Systemic Toxicity (Mouse and Rat): Increasing doses of this compound or Lidocaine were administered intravenously to both unanesthetized mice and unanesthetized and pentobarbital-anesthetized rats to determine the dose at which 50% of the animals died.

-

Local Irritation (Rabbit): this compound or Lidocaine was administered intradermally to rabbits, and the injection site was visually inspected for signs of tissue irritation, such as erythema and edema, over a set period.

-

Signaling Pathways and Mechanisms

While specific studies on the signaling pathway of this compound are not available, as a local anesthetic, it is presumed to follow the well-established mechanism of action for this class of drugs, which involves the blockade of voltage-gated sodium channels.

Presumed Mechanism of Action of this compound

Local anesthetics like this compound exert their effects by preventing the generation and conduction of nerve impulses.[1] They achieve this by binding to the α subunit of voltage-gated sodium channels within the nerve cell membrane.[1] This binding action inhibits the influx of sodium ions, which is a critical step in the depolarization phase of an action potential.[2] By preventing depolarization, the nerve impulse cannot be propagated, resulting in a loss of sensation.

Presumed mechanism of this compound action.

Experimental Workflow for Anesthetic Efficacy

The general workflow for assessing the anesthetic properties of a compound like this compound involves a series of in vivo tests to determine its efficacy and safety profile, often in comparison to a standard drug like Lidocaine.

General experimental workflow.

Conclusion

Preliminary studies indicate that this compound possesses local anesthetic properties that are quantitatively similar to those of Lidocaine.[3] Notably, this compound exhibited a more favorable safety profile, with consistently higher LD50 values and less local tissue irritation compared to Lidocaine in the animal models studied.[3] These initial findings suggest that this compound's anesthetic actions warrant further investigation to fully characterize its clinical potential. Future research should focus on detailed dose-response studies, elucidation of its specific interactions with sodium channel subtypes, and comprehensive preclinical safety and pharmacokinetic evaluations.

References

Droxicainide's Impact on Ventricular Action Potentials: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Droxicainide is classified as a Class I antiarrhythmic agent, indicating its primary mechanism of action involves the blockade of voltage-gated sodium channels in cardiomyocytes. While direct quantitative data from dedicated patch-clamp studies on this compound's effects on ventricular action potential parameters are not extensively available in public literature, its pharmacological profile and comparative studies with lidocaine provide a strong basis for understanding its electrophysiological impact. This guide synthesizes the available information on this compound, extrapolates its likely effects based on its drug class, and provides detailed experimental protocols for assessing the impact of such agents on ventricular action potentials.

Introduction to this compound and its Class

This compound is an antiarrhythmic drug that shares structural and functional similarities with lidocaine, placing it within the Class I category of the Vaughan Williams classification system. These drugs primarily act by blocking the fast inward sodium current (INa) responsible for the rapid depolarization (Phase 0) of the cardiac action potential. The degree of sodium channel blockade and the kinetics of binding and unbinding determine the subclass (Ia, Ib, or Ic) and the specific electrophysiological effects. Based on its analogy to lidocaine, this compound is presumed to be a Class Ib agent.

Class Ib agents are characterized by their rapid association and dissociation from the sodium channel. This "fast-in, fast-out" kinetic profile results in a more pronounced effect at higher heart rates (use-dependence) and in depolarized or ischemic tissue, making them particularly effective for treating ventricular arrhythmias associated with these conditions.

Presumed Mechanism of Action and Signaling Pathway

The primary molecular target of this compound is the α-subunit of the voltage-gated sodium channel, Nav1.5, which is predominantly expressed in the heart. By binding to the channel, this compound reduces the influx of sodium ions during Phase 0 of the action potential. This leads to a decrease in the maximum upstroke velocity (Vmax) of the action potential.

Figure 1: Presumed signaling pathway of this compound on ventricular myocytes.

Quantitative Effects on Ventricular Action Potential Parameters

While specific quantitative data for this compound remains elusive in the reviewed literature, its equipotency and, in some cases, greater potency compared to lidocaine in suppressing ventricular ectopic beats suggests a similar or more pronounced effect on the underlying electrophysiological parameters. The following tables summarize the known effects of lidocaine on ventricular action potential parameters, which can be considered representative of the expected effects of this compound.

Table 1: Effect of Lidocaine on Ventricular Action Potential Parameters

| Parameter | Effect | Magnitude of Change (Concentration-Dependent) |

| Maximum Upstroke Velocity (Vmax) | Decrease | Significant reduction, indicating sodium channel blockade. |

| Action Potential Duration (APD) | Shortening | Modest shortening, characteristic of Class Ib agents. |

| Effective Refractory Period (ERP) | Shortening or No Change | ERP may shorten, but the ERP/APD ratio can increase. |

| Resting Membrane Potential | No Significant Change | Generally stable at therapeutic concentrations. |

Table 2: Comparative Antiarrhythmic Efficacy (In Vivo)

| Drug | Efficacy in Suppressing Ventricular Ectopic Beats | Margin of Safety |

| This compound | Potent | Wider than lidocaine[1] |

| Lidocaine | Potent | Narrower than this compound[1] |

Detailed Experimental Protocols

The following are standard experimental protocols used to assess the impact of a compound like this compound on ventricular action potentials.

Preparation of Isolated Ventricular Myocytes

-

Animal Model: Adult male guinea pigs or rabbits are commonly used.

-

Anesthesia: Animals are anesthetized with an appropriate agent (e.g., pentobarbital sodium).

-

Heart Excision: The chest is opened, and the heart is rapidly excised and placed in a cold, oxygenated physiological salt solution (e.g., Tyrode's solution).

-

Langendorff Perfusion: The aorta is cannulated, and the heart is retrogradely perfused with a calcium-free Tyrode's solution to stop contractions, followed by perfusion with a solution containing collagenase and protease to digest the extracellular matrix.

-

Cell Dissociation: The ventricles are minced and gently agitated to release individual myocytes.

-

Cell Storage: The isolated myocytes are stored in a high-potassium solution at low calcium concentration before use.

Whole-Cell Patch-Clamp Recording

This technique allows for the recording of ionic currents and action potentials from a single myocyte.

-

Cell Plating: A small aliquot of the myocyte suspension is placed in a recording chamber on the stage of an inverted microscope and superfused with a physiological external solution.

-

Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ when filled with an internal solution mimicking the intracellular ionic composition.

-

Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ).

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Current-Clamp Mode: The amplifier is switched to current-clamp mode to record the membrane potential. Action potentials are elicited by injecting brief suprathreshold current pulses.

-

Data Acquisition: Action potential parameters (Vmax, APD at different repolarization levels, resting membrane potential) are recorded at baseline and after the application of various concentrations of the test compound (e.g., this compound).

Figure 2: Experimental workflow for patch-clamp analysis of this compound's effects.

Microelectrode Recording from Ventricular Tissue

This method is used to study the effects of a drug on the electrophysiology of multicellular preparations, such as papillary muscles or ventricular strips.

-

Tissue Dissection: A thin strip of ventricular muscle or a papillary muscle is dissected from the heart.

-

Tissue Mounting: The tissue is mounted in a chamber and superfused with oxygenated Tyrode's solution at a physiological temperature.

-

Stimulation: The tissue is stimulated at a constant frequency using external electrodes.

-

Microelectrode Impalement: A sharp glass microelectrode filled with 3 M KCl is used to impale a cell within the tissue to record the intracellular action potential.

-

Data Recording: Action potential parameters are recorded at baseline and in the presence of the drug. This method also allows for the measurement of the effective refractory period (ERP) by introducing premature stimuli.

Conclusion

References

Early Research on the Therapeutic Potential of Droxicainide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Droxicainide, an antiarrhythmic and local anesthetic agent, emerged from early pharmacological studies as a promising therapeutic candidate.[1][2] As an anilide derivative, it shares a structural and functional resemblance to lidocaine, a widely used medication.[1] This technical guide provides an in-depth overview of the foundational preclinical research that characterized the therapeutic potential of this compound, with a focus on its pharmacological effects, safety profile, and mechanism of action. The data presented here is compiled from key early studies to offer a comprehensive resource for researchers and professionals in the field of drug development.

Core Therapeutic Properties

Early research established this compound as a potent antiarrhythmic agent with significant local anesthetic properties.[1] Preclinical studies demonstrated its efficacy in models of cardiac arrhythmia and its ability to induce nerve blockade, positioning it as a potential alternative or successor to existing therapies like lidocaine.

Antiarrhythmic Activity

This compound's antiarrhythmic effects were investigated in various animal models. In a study involving ouabain-induced arrhythmias in guinea pigs, intravenously administered this compound was found to be equipotent to lidocaine in suppressing these arrhythmias, with a similar duration of action.[1] Further research in dogs with coronary artery occlusion revealed that this compound significantly reduces the size of myocardial infarcts. Specifically, it was shown to decrease the area of hypoperfusion that progresses to necrosis.

Local Anesthetic Effects

The local anesthetic properties of this compound were found to be generally equivalent to those of lidocaine. This was demonstrated through sensory anesthesia following intradermal administration in guinea pigs and corneal application in rabbits. Additionally, it effectively blocked motor and sensory function when injected near the sciatic nerve in rats. A notable advantage observed in these early studies was that this compound produced less local tissue irritation compared to lidocaine.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early preclinical studies on this compound, providing a comparative perspective with lidocaine.

Table 1: Comparative Acute Systemic Toxicity (LD50)

| Animal Model | Anesthesia Status | This compound LD50 (mg/kg, IV) | Lidocaine LD50 (mg/kg, IV) |

| Mice | Unanesthetized | Consistently Higher | Lower |

| Rats | Unanesthetized | Consistently Higher | Lower |

| Rats | Pentobarbital-anesthetized | Consistently Higher | Lower |

Note: The source material states that the LD50 values for this compound were "consistently higher" than those for lidocaine, indicating a better safety profile in terms of acute systemic toxicity, but does not provide specific numerical values.

Table 2: Efficacy in Myocardial Infarction Model

| Treatment Group | Percent of Hypoperfused Area Evolving to Necrosis | Reduction in Necrosis vs. Control |

| Control | 85.6 ± 2.0% | - |

| Lidocaine | 68.1 ± 4.1% | 20% |

| This compound | 50.1 ± 5.3% | 41% |

Experimental Protocols

The following are descriptions of the key experimental methodologies employed in the early evaluation of this compound.

Ouabain-Induced Arrhythmia in Guinea Pigs

-

Objective: To assess the antiarrhythmic efficacy of this compound compared to lidocaine.

-

Animal Model: Pentobarbital-anesthetized guinea pigs.

-

Method:

-

Arrhythmias were induced by the administration of ouabain.

-

This compound or lidocaine was administered intravenously.

-

The primary outcome was the suppression of the induced arrhythmias. The duration of the antiarrhythmic action was also recorded.

-

Local Anesthetic Activity Assessment

-

Objective: To evaluate the local anesthetic potency and irritancy of this compound in comparison to lidocaine.

-

Animal Models: Guinea pigs, rabbits, and rats.

-

Methods:

-

Sensory Anesthesia (Guinea Pig): this compound and lidocaine were administered intradermally to assess the degree of sensory anesthesia.

-

Corneal Anesthesia (Rabbit): The anesthetic effect was evaluated after application to the cornea.

-

Sciatic Nerve Block (Rat): The substances were injected near the sciatic nerve to measure the block of motor and sensory function.

-

Local Tissue Irritation (Rabbit): The degree of local tissue irritation was observed following intradermal administration.

-

Myocardial Infarct Size Reduction in Dogs

-

Objective: To quantify the effect of this compound on the extent of myocardial necrosis following coronary artery occlusion.

-

Animal Model: Dogs.

-

Method:

-

The coronary artery was occluded to induce myocardial ischemia.

-

This compound or lidocaine was administered.

-

After six hours, the hearts were excised and sliced.

-

The area of myocardial damage was delineated by incubating the heart slices in triphenyltetrazolium chloride.

-

Autoradiography of the same slices was used to visualize the areas of myocardial hypoperfusion.

-

The percentage of the hypoperfused area that evolved to necrosis was calculated.

-

Visualizations: Mechanism of Action and Experimental Workflow

Proposed Mechanism of Action: Sodium Channel Blockade

As a Class I antiarrhythmic and local anesthetic, the primary mechanism of action for this compound is the blockade of voltage-gated sodium channels in neurons and cardiac myocytes.

Caption: Proposed mechanism of this compound via sodium channel blockade.

Experimental Workflow: Myocardial Infarct Size Assessment

The following diagram illustrates the workflow for determining the effect of this compound on myocardial infarct size.

Caption: Workflow for assessing myocardial infarct size.

Conclusion

The early preclinical research on this compound established it as a promising therapeutic agent with potent antiarrhythmic and local anesthetic effects. Its pharmacological profile, characterized by an efficacy comparable to lidocaine but with a superior safety profile in terms of acute toxicity and local irritation, highlighted its potential for clinical development. The quantitative data from these foundational studies provide a solid basis for further investigation into its clinical applications. The mechanism of action, centered on the blockade of sodium channels, aligns it with established classes of therapeutic agents, offering a clear path for further mechanistic and clinical studies. This guide serves as a comprehensive summary of the critical early findings that have paved the way for the ongoing exploration of this compound's full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Droxicainide Patch Clamp Analysis in Ventricular Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Droxicainide is a Class I antiarrhythmic agent, recognized for its local anesthetic properties and its efficacy in suppressing ventricular arrhythmias. Its mechanism of action is primarily attributed to the blockade of voltage-gated sodium channels (Nav) in cardiomyocytes. As a structural and functional analogue of lidocaine, this compound is reported to have a similar antiarrhythmic potency but with a potentially more favorable safety profile, exhibiting less local tissue irritation and lower systemic toxicity.[1] Understanding the electrophysiological effects of this compound on ventricular cells is crucial for both mechanistic studies and safety pharmacology assessments.

These application notes provide a detailed protocol for characterizing the effects of this compound on sodium currents in isolated ventricular myocytes using the whole-cell patch-clamp technique. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the data presented and some specific parameters in the protocols are based on its close analogue, lidocaine. Given their reported equipotency in antiarrhythmic action, these values are expected to serve as a reliable proxy for the anticipated effects of this compound.

Mechanism of Action: Sodium Channel Blockade

This compound, as a Class Ib antiarrhythmic, primarily targets the fast sodium channels (Nav1.5) in ventricular myocytes. These channels are responsible for the rapid depolarization (Phase 0) of the cardiac action potential. By binding to the sodium channels, this compound reduces the influx of sodium ions, thereby decreasing the rate and amplitude of the initial depolarization and slowing conduction velocity. This action can terminate re-entrant ventricular arrhythmias, which are a common cause of tachycardia.

The blockade of sodium channels by Class I antiarrhythmics is state-dependent, meaning the drug has different affinities for the resting, open, and inactivated states of the channel. This compound, like lidocaine, is expected to have a high affinity for the open and inactivated states of the sodium channel, leading to a "use-dependent" or "rate-dependent" block. This means the blocking effect is more pronounced at faster heart rates when there are more open and inactivated channels.

Experimental Protocols

Ventricular Myocyte Isolation

A consistent and high-quality isolation of ventricular myocytes is fundamental for successful patch-clamp experiments.

Materials:

-

Adult Sprague-Dawley rats (250-300g)

-

Langendorff perfusion system

-

Collagenase Type II

-

Protease Type XIV

-

Krebs-Henseleit (KH) buffer

-

Calcium-free KH buffer

-

Storage solution (e.g., M199 medium)

Protocol:

-

Anesthetize the rat and perform a thoracotomy to expose the heart.

-

Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

-

Initiate retrograde perfusion with warm (37°C), oxygenated (95% O2 / 5% CO2) calcium-free KH buffer for 5-10 minutes to wash out the blood.

-

Switch the perfusion to a digestive solution containing Collagenase Type II and Protease Type XIV in calcium-free KH buffer for 15-20 minutes.

-

Once the heart becomes flaccid, terminate the perfusion and remove the ventricles.

-

Mince the ventricular tissue in a high-potassium storage solution.

-

Gently triturate the tissue with a pipette to release individual myocytes.

-

Allow the cells to settle, remove the supernatant, and resuspend the cells in fresh storage solution.

-

Store the isolated myocytes at room temperature for use within 8 hours.

Whole-Cell Patch Clamp Recordings

This protocol details the recording of sodium currents (INa) in isolated ventricular myocytes.

Solutions:

| Solution Type | Component | Concentration (mM) |

| External Solution | NaCl | 140 |

| KCl | 5.4 | |

| CaCl2 | 1.8 | |

| MgCl2 | 1 | |

| HEPES | 10 | |

| Glucose | 10 | |

| pH adjusted to 7.4 with NaOH | ||

| Internal (Pipette) Solution | CsCl | 120 |

| NaCl | 10 | |

| MgCl2 | 2 | |

| EGTA | 10 | |

| HEPES | 10 | |

| Mg-ATP | 5 | |

| pH adjusted to 7.2 with CsOH |

Equipment:

-

Patch-clamp amplifier and digitizer

-

Inverted microscope

-

Micromanipulator

-

Perfusion system

-

Borosilicate glass capillaries for pipette fabrication

Protocol:

-

Transfer an aliquot of isolated ventricular myocytes to the recording chamber on the microscope stage.

-

Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 1.5-3 MΩ when filled with the internal solution.

-

Approach a healthy, rod-shaped myocyte with the patch pipette and apply gentle suction to form a giga-ohm seal (>1 GΩ).

-

Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

-

Allow the cell to dialyze with the internal solution for 5-10 minutes before recording.

Voltage-Clamp Protocols for Sodium Current Analysis

The following voltage-clamp protocols are designed to assess the tonic and use-dependent block of sodium channels by this compound.

A. Tonic Block Assessment:

-

Hold the membrane potential at -120 mV to ensure most sodium channels are in the resting state.

-

Apply a 50 ms depolarizing step to -20 mV to elicit the peak inward sodium current.

-

Record the peak current in the absence (control) and presence of varying concentrations of this compound.

-

Calculate the percentage of block for each concentration to determine the IC50 for tonic block.

B. Use-Dependent Block Assessment:

-

Hold the membrane potential at a more depolarized level, such as -90 mV, to mimic a physiological resting potential.

-

Apply a train of depolarizing pulses (e.g., 20 pulses at 1 Hz or 3 Hz) to -20 mV for 50 ms.

-

Measure the peak sodium current for each pulse in the train.

-

Compare the reduction in current from the first to the last pulse in the absence and presence of this compound.

-

The progressive decrease in current during the pulse train indicates use-dependent block.

Data Presentation

The following tables summarize the expected quantitative effects of a Class Ib antiarrhythmic like this compound on sodium currents and action potential parameters in ventricular myocytes, based on data for lidocaine.

Table 1: Effect of this compound (as Lidocaine) on Sodium Channel Currents

| Parameter | Condition | Value |

| Tonic Block IC50 | Peak INa | ~133.5 - 300 µM |

| Late INa | ~25 µM | |

| Use-Dependent Block IC50 | 10 Hz stimulation | ~133.5 µM |

Data derived from studies on lidocaine.

Table 2: Expected Effects of this compound on Ventricular Action Potential Parameters

| Parameter | Expected Effect | Mechanism |

| Vmax of Phase 0 | Decrease | Blockade of fast sodium channels |

| Action Potential Amplitude | Decrease | Reduction in peak sodium influx |

| Action Potential Duration (APD) | Shortening | Blockade of late sodium current |

| Effective Refractory Period (ERP) | Increase relative to APD | Slower recovery of sodium channels from inactivation |

Visualizations

Experimental Workflow

Caption: Workflow for patch clamp analysis of this compound.

Signaling Pathway

References

Preparation of Droxicainide Stock Solution for In Vitro Assays

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Droxicainide is a Class Ib antiarrhythmic agent, analogous to lidocaine, that exerts its therapeutic effects by blocking fast voltage-gated sodium channels (Nav1.5) in cardiomyocytes. Its mechanism of action involves the inhibition of the rapid sodium influx during Phase 0 of the cardiac action potential, leading to a decrease in the maximum rate of depolarization (Vmax) and a slowing of conduction velocity, particularly in depolarized or rapidly firing cells. This "use-dependent" or "state-dependent" block makes this compound effective in suppressing tachyarrhythmias.

Accurate and reproducible in vitro assessment of this compound's electrophysiological effects necessitates the correct preparation of stock solutions. This document provides a detailed protocol for the preparation, storage, and application of this compound stock solutions for various in vitro assays, including patch-clamp electrophysiology and cell-based assays.

Quantitative Data Summary

The following table summarizes key quantitative data for the preparation and use of this compound stock solutions.

| Parameter | Value | Source/Comment |

| Molecular Weight | 276.37 g/mol | (this compound) |

| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [1] |

| Recommended Stock Concentration | 10 mM - 100 mM | Based on common practice for similar compounds. |

| Storage of Stock Solution | -20°C | [1] |

| Typical In Vitro Working Concentration | 1 µM - 100 µM | Inferred from effective concentrations of the analogous drug, lidocaine, in in vitro cardiac electrophysiology studies.[2][3][4] |

| Final DMSO Concentration in Assay | < 0.5% (ideally ≤ 0.1%) | To avoid solvent-induced cytotoxicity. |

Experimental Protocols

Materials

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, amber glass vials or polypropylene microcentrifuge tubes

-

Calibrated analytical balance

-

Sterile, disposable pipette tips

-

Vortex mixer

-

0.22 µm DMSO-compatible syringe filter (optional)

Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution. Adjust volumes as needed for different desired concentrations or volumes.

-

Safety Precautions: Perform all steps in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Calculation:

-

To prepare a 10 mM solution, the required mass of this compound is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 276.37 g/mol = 2.7637 mg

-

-

-

Weighing this compound: Carefully weigh out approximately 2.76 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile amber glass vial or a polypropylene microcentrifuge tube.

-

Dissolution:

-

Using a sterile pipette, add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

-

Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

-

Sterilization (Optional): For sterile applications such as cell culture, the stock solution can be sterilized by filtering it through a 0.22 µm DMSO-compatible syringe filter into a new sterile vial.

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile polypropylene tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Clearly label the aliquots with the compound name, concentration, date of preparation, and solvent.

-

Store the aliquots at -20°C for long-term storage.

-

Preparation of Working Solutions for In Vitro Assays

-

Thawing: On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature.

-

Serial Dilution: Prepare serial dilutions of the stock solution in the appropriate aqueous buffer or cell culture medium to achieve the desired final concentrations for the assay.

-

Important: To avoid precipitation of the compound, it is recommended to perform serial dilutions in the assay medium. Avoid diluting the DMSO stock directly into a large volume of aqueous solution. A stepwise dilution is preferable.

-

-

Vehicle Control: Always include a vehicle control in your experiments. This should contain the same final concentration of DMSO as the highest concentration of this compound used in the assay.

Diagrams

Caption: Workflow for this compound stock solution preparation and use.

Caption: Mechanism of action of this compound on cardiac sodium channels.

References

- 1. Cardiac electrophysiologic effects of lidocaine and bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of lidocaine on the electrophysiological properties of ventricular muscle and Purkinje fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of lidocaine on the electrophysiological properties of ventricular muscle and purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

Application Notes and Protocols for Testing Droxicainide's Antiarrhythmic Efficacy in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for evaluating the antiarrhythmic efficacy of Droxicainide using established animal models. The protocols described herein are based on published pharmacological studies and are intended to guide researchers in the preclinical assessment of this compound.

Overview of this compound

This compound is an antiarrhythmic agent classified as a Class I antiarrhythmic, similar to lidocaine. Its primary mechanism of action involves the blockade of voltage-gated sodium channels in cardiomyocytes. This action decreases the maximum rate of depolarization (Phase 0) of the cardiac action potential, thereby slowing conduction and suppressing ectopic pacemaker activity. Preclinical studies have demonstrated its efficacy in various arrhythmia models and have suggested a favorable safety profile compared to lidocaine.

Animal Models for Efficacy Testing

Two primary animal models have been utilized to assess the antiarrhythmic properties of this compound:

-

Ouabain-Induced Arrhythmia Model in Guinea Pigs: This model is used to induce ventricular arrhythmias through the administration of a cardiac glycoside, ouabain, which increases intracellular calcium and promotes delayed afterdepolarizations.

-

Coronary Artery Ligation-Induced Arrhythmia Model in Dogs: This model simulates arrhythmias resulting from myocardial ischemia and infarction, providing a clinically relevant context for evaluating antiarrhythmic agents.

Ouabain-Induced Arrhythmia Model in Guinea Pigs

This model is a reliable method for inducing ventricular arrhythmias to test the efficacy of Class I antiarrhythmic drugs.

Experimental Protocol

Materials:

-

Male or female guinea pigs (350-450 g)

-

Pentobarbital sodium (anesthetic)

-

Ouabain solution (80 µg/mL in normal saline)

-

This compound solution (for intravenous administration)

-

Lidocaine solution (for comparison, optional)

-

Infusion pump

-

ECG recording equipment

-

Intravenous catheters

Procedure:

-

Anesthetize the guinea pig with pentobarbital sodium (e.g., 30-40 mg/kg, intraperitoneally). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

-

Cannulate the jugular vein for intravenous drug administration.

-

Insert ECG electrodes (Lead II configuration is common) to monitor cardiac rhythm continuously.

-

Allow the animal to stabilize for a period (e.g., 15-20 minutes) after instrumentation.

-

Initiate a continuous intravenous infusion of ouabain solution at a constant rate (e.g., 100 µ g/min ) to induce arrhythmias.

-

Observe the ECG for the onset of ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).

-

Once a stable arrhythmia is established (e.g., consistent VPBs or a run of VT), administer a bolus or infusion of this compound.

-

Record the time to conversion to normal sinus rhythm and the duration of the antiarrhythmic effect.

-

A control group receiving vehicle and a positive control group receiving a standard antiarrhythmic like lidocaine should be included for comparison. One study found that this compound and lidocaine were equipotent in suppressing ouabain-induced arrhythmias in pentobarbital-anesthetized guinea pigs.

Data Presentation

Table 1: Efficacy of this compound in the Ouabain-Induced Arrhythmia Model in Guinea Pigs

| Treatment Group | Dose | Time to Onset of Arrhythmia (min) | Duration of Arrhythmia (min) | Time to Conversion to Sinus Rhythm (min) |

| Vehicle Control | - | |||

| This compound | ||||

| Lidocaine |

(Note: The table should be populated with experimental data. The provided structure is a template.)

Coronary Artery Ligation-Induced Arrhythmia Model in Dogs

This model is highly relevant for studying arrhythmias associated with myocardial ischemia.

Experimental Protocol

Materials:

-

Beagle dogs of either sex

-

Anesthetic agents (e.g., sodium pentobarbital)

-

Surgical instruments for thoracotomy

-

Suture material for coronary artery ligation

-

This compound solution (for intravenous infusion)

-

Lidocaine solution (for comparison)

-

Multi-channel physiological recording system (for ECG and blood pressure)

-

Ventilator

Procedure:

-

Anesthetize the dog and initiate positive pressure ventilation.

-

Perform a left thoracotomy to expose the heart.

-